molecular formula C18H24CaO19 B1461760 calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate CAS No. 9005-35-0

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B1461760
CAS No.: 9005-35-0
M. Wt: 584.4 g/mol
InChI Key: OKHHGHGGPDJQHR-YMOPUZKJSA-L
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Mechanism of Action

Target of Action

Calcium alginate primarily targets the cell walls of brown algae . It is also used for the entrapment of enzymes and forming artificial seeds in plant tissue culture . In the human body, it interacts with various toxic metal ions, especially divalent metals such as lead and cadmium .

Mode of Action

Calcium alginate is a water-insoluble, gelatinous substance that is created through the addition of aqueous calcium chloride to aqueous sodium alginate . The interaction of calcium ions with alginate induces a sol-gel transition . This interaction with calcium ions is believed to be primarily with the G-blocks of alginate .

Biochemical Pathways

The biochemical pathways affected by calcium alginate are primarily related to its role in the formation of biofilms. Alginate is a key component of the extracellular matrix in biofilms produced by certain bacteria . It interacts with other small molecules and macromolecules such as rhamnolipid surfactants and extracellular DNA (eDNA), determining surface adhesion, biofilm initiation, maturation, and architecture .

Pharmacokinetics

It is known that calcium alginate is a water-insoluble substance . Its properties such as high hygroscopicity, biocompatibility, non-toxicity, and non-flammability make it suitable for various applications .

Result of Action

The molecular and cellular effects of calcium alginate’s action are diverse. In the context of biofilms, the presence of calcium ions drives the formation of structurally and compositionally discrete microdomains within the biofilm through electrostatic interactions with the anionic matrix components eDNA and alginate . In the human body, calcium alginate acts as an excretion accelerator and/or absorption inhibitor for various toxic metal ions .

Action Environment

The action of calcium alginate can be influenced by environmental factors. For instance, the molecular mass and structure of polysaccharides can be influenced by seasonal variations and environmental factors, which can affect the performance of drug delivery systems . Additionally, the rheology of alginate is influenced by several factors, including the ionic strength of the solution, pH, and temperature .

Biochemical Analysis

Biochemical Properties

Calcium alginate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium alginate can inhibit the interaction between α-glucosidase and its substrate maltose . This inhibition is crucial in controlling blood sugar levels, making calcium alginate a potential therapeutic agent for diabetes management. Additionally, calcium alginate’s gelling properties enable it to interact with proteins and enzymes, forming stable complexes that can be used in drug delivery systems .

Cellular Effects

Calcium alginate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote wound healing by enhancing cell proliferation and migration . Calcium alginate also affects cell signaling pathways by modulating the activity of growth factors and cytokines, which are essential for tissue regeneration. Furthermore, calcium alginate can alter gene expression by upregulating genes involved in extracellular matrix production and downregulating inflammatory genes . These effects make calcium alginate a valuable material in tissue engineering and regenerative medicine.

Molecular Mechanism

At the molecular level, calcium alginate exerts its effects through various binding interactions with biomolecules. It can bind to cell surface receptors, activating signaling pathways that promote cell growth and differentiation . Calcium alginate also acts as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. For example, it inhibits α-glucosidase, reducing the breakdown of carbohydrates into glucose . Additionally, calcium alginate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium alginate can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of enzymes . Over time, calcium alginate can degrade into smaller oligosaccharides, which may have different biological activities. Long-term studies have shown that calcium alginate can maintain its bioactivity for extended periods, making it suitable for sustained-release drug delivery systems . Its degradation products may also have distinct effects on cellular function, which need to be considered in long-term applications.

Dosage Effects in Animal Models

The effects of calcium alginate vary with different dosages in animal models. At low doses, calcium alginate has been shown to promote tissue regeneration and wound healing without causing adverse effects . At high doses, it may induce an inflammatory response and cause tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Toxicity studies have indicated that calcium alginate is generally safe at therapeutic doses, but high doses may lead to adverse effects such as inflammation and fibrosis .

Metabolic Pathways

Calcium alginate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can modulate metabolic flux by inhibiting enzymes such as α-glucosidase, reducing the conversion of carbohydrates into glucose . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, calcium alginate can interact with other enzymes involved in lipid and protein metabolism, further influencing metabolic pathways . These interactions highlight the potential of calcium alginate as a therapeutic agent for metabolic disorders.

Transport and Distribution

Within cells and tissues, calcium alginate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization . Calcium alginate’s hydrophilic nature allows it to be easily distributed in aqueous environments, making it suitable for applications such as wound dressings and drug delivery systems . Its distribution can also be influenced by factors such as molecular weight and degree of cross-linking, which affect its solubility and diffusion properties .

Subcellular Localization

Calcium alginate’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, calcium alginate can be directed to the extracellular matrix, where it interacts with matrix proteins and influences cell adhesion and migration . Additionally, calcium alginate can localize to intracellular compartments such as lysosomes, where it may be degraded by enzymes and exert its effects on cellular metabolism . Understanding the subcellular localization of calcium alginate is essential for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is typically synthesized by adding a calcium salt, such as calcium chloride, to a sodium alginate solution. This reaction results in the formation of insoluble calcium alginate, which precipitates out of the solution .

Industrial Production Methods

Industrial production of calcium alginate involves extracting alginate from brown seaweed. The seaweed is broken into pieces and stirred with a hot solution of an alkali, usually sodium carbonate. The alginate dissolves as sodium alginate, forming a thick slurry. This slurry is then filtered to remove insoluble residues. The sodium alginate solution is then reacted with calcium chloride to produce calcium alginate .

Chemical Reactions Analysis

Types of Reactions

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including ion exchange and gel formation. When calcium alginate comes into contact with sodium ions, an ion exchange occurs, transforming the dry alginate fibers into a soft, moist gel .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is a gel-like substance that is used in various applications, including wound dressings and drug delivery systems .

Scientific Research Applications

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate has numerous scientific research applications:

Properties

IUPAC Name

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHGHGGPDJQHR-YMOPUZKJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24CaO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nearly odourless, white to yellowish fibrous or granular powder, White or cream-colored solid; Insoluble in water; [Hawley] Faintly grey powder; [MSDSonline]
Record name CALCIUM ALGINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium alginate
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Solubility

INSOL IN WATER, ACIDS, ALKALINE SOLN
Record name CALCIUM ALGINATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR CREAM COLORED POWDER, OR FILAMENTS, GRAINS, OR GRANULES

CAS No.

9005-35-0
Record name Calcium alginate
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Record name Alginic acid, calcium salt
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Record name Alginic acid, calcium salt
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Record name CALCIUM ALGINATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 2
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 3
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 4
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 5
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Reactant of Route 6
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

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